1-Oxa-3,7-diazaspiro[4.5]decan-2-one
Overview
Description
1-Oxa-3,7-diazaspiro[45]decan-2-one is a spirocyclic compound characterized by a unique structure that includes an oxygen atom and two nitrogen atoms within a spiro ring system
Mechanism of Action
Target of Action
The primary target of 1-Oxa-3,7-diazaspiro[4.5]decan-2-one is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial protein involved in the regulation of inflammation and cell death .
Mode of Action
This compound interacts with RIPK1, inhibiting its kinase activity . This inhibition blocks the activation of the necroptosis pathway, a form of programmed cell death .
Biochemical Pathways
The compound affects the necroptosis pathway . By inhibiting RIPK1, it prevents the downstream activation of this pathway, thereby blocking the process of programmed cell death .
Result of Action
The inhibition of RIPK1 by this compound results in a significant anti-necroptotic effect . This can potentially be beneficial in the treatment of diseases where necroptosis plays a key role, such as certain inflammatory disorders and cancer metastasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxa-3,7-diazaspiro[4.5]decan-2-one can be synthesized through various synthetic routes. One common method involves the reaction of a suitable amine with an epoxide under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Oxa-3,7-diazaspiro[4.5]decan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
1-Oxa-3,7-diazaspiro[4.5]decan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
1-Oxa-2,7-diazaspiro[4.5]decan-3-one: Another spirocyclic compound with a similar structure but different positioning of the oxygen and nitrogen atoms.
3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one: A methylated derivative with distinct chemical properties.
Uniqueness: 1-Oxa-3,7-diazaspiro[4.5]decan-2-one is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms within the spiro ring system. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
IUPAC Name |
1-oxa-3,9-diazaspiro[4.5]decan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-6-9-5-7(11-6)2-1-3-8-4-7/h8H,1-5H2,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOPTINKXWMLIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1)CNC(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501289248 | |
Record name | 1-Oxa-3,7-diazaspiro[4.5]decan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501289248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1308384-36-2 | |
Record name | 1-Oxa-3,7-diazaspiro[4.5]decan-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1308384-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Oxa-3,7-diazaspiro[4.5]decan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501289248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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